N-[(6-cyclopropylpyridin-3-yl)methyl]-2-(2-methoxyphenyl)acetamide
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Overview
Description
N-[(6-cyclopropylpyridin-3-yl)methyl]-2-(2-methoxyphenyl)acetamide is a synthetic organic compound with the molecular formula C18H20N2O2 and a molecular weight of 296.37 g/mol. This compound features a cyclopropyl-substituted pyridine ring and a methoxyphenylacetamide moiety, making it a molecule of interest in various fields of scientific research.
Scientific Research Applications
N-[(6-cyclopropylpyridin-3-yl)methyl]-2-(2-methoxyphenyl)acetamide has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(6-cyclopropylpyridin-3-yl)methyl]-2-(2-methoxyphenyl)acetamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyridine Intermediate: The synthesis begins with the preparation of the 6-cyclopropylpyridine intermediate. This can be achieved through cyclopropylation of a suitable pyridine precursor using cyclopropyl bromide in the presence of a base such as potassium carbonate.
Coupling Reaction: The 6-cyclopropylpyridine intermediate is then coupled with a benzyl halide derivative to form the N-[(6-cyclopropylpyridin-3-yl)methyl] intermediate.
Amidation: The final step involves the amidation of the intermediate with 2-(2-methoxyphenyl)acetic acid. This can be carried out using standard peptide coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) in the presence of a base like triethylamine.
Industrial Production Methods
For industrial-scale production, the process is optimized for higher yields and cost-effectiveness. This often involves:
Continuous Flow Chemistry: Utilizing continuous flow reactors to enhance reaction efficiency and scalability.
Catalyst Recycling: Implementing catalyst recovery and recycling techniques to reduce costs.
Green Chemistry Principles: Employing environmentally benign solvents and reagents to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-[(6-cyclopropylpyridin-3-yl)methyl]-2-(2-methoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, which may convert the amide group to an amine.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings, facilitated by reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorination using thionyl chloride.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Amines.
Substitution: Halogenated or alkylated derivatives.
Mechanism of Action
The mechanism of action of N-[(6-cyclopropylpyridin-3-yl)methyl]-2-(2-methoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
N-[(6-cyclopropylpyridin-3-yl)methyl]-2-(2-methoxyphenyl)acetamide can be compared with other similar compounds, such as:
N-[(6-cyclopropylpyridin-3-yl)methyl]-2-(2-hydroxyphenyl)acetamide: Differing by the presence of a hydroxyl group instead of a methoxy group, which may alter its chemical reactivity and biological activity.
N-[(6-cyclopropylpyridin-3-yl)methyl]-2-(2-chlorophenyl)acetamide: Featuring a chlorine atom, which can influence its pharmacokinetic properties and potency.
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
N-[(6-cyclopropylpyridin-3-yl)methyl]-2-(2-methoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O2/c1-22-17-5-3-2-4-15(17)10-18(21)20-12-13-6-9-16(19-11-13)14-7-8-14/h2-6,9,11,14H,7-8,10,12H2,1H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACHPACVOKKVDGK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CC(=O)NCC2=CN=C(C=C2)C3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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